Product packaging for Eflornithine hydrochloride hydrate(Cat. No.:CAS No. 96020-91-6)

Eflornithine hydrochloride hydrate

Cat. No.: B000181
CAS No.: 96020-91-6
M. Wt: 236.64 g/mol
InChI Key: FJPAMFNRCFEGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Discovery and Initial Research Trajectories

Eflornithine (B1671129) was first synthesized in the 1970s at the Merrell Dow Research Institute. wikipedia.orgresearchgate.net The initial research impetus was its potential as an anti-cancer agent. wikipedia.orgresearchgate.net The rationale was based on the observation that the enzyme ornithine decarboxylase (ODC) exhibits high activity in tumor cells, playing a crucial role in cell growth and division. wikipedia.orgdrugbank.com By inhibiting ODC, eflornithine was expected to halt the proliferation of cancerous cells.

However, despite the sound theoretical basis, clinical trials yielded only minor results in cancer therapy. wikipedia.org It was discovered that while eflornithine did inhibit cell growth, it did not effectively kill proliferating cancer cells, rendering it an ineffective chemotherapeutic agent on its own. wikipedia.org A key reason for this is that the depletion of polyamines caused by ODC inhibition can be compensated for through dietary intake and the gut microbiome, which provide alternative sources of these essential molecules. wikipedia.org

The research trajectory for eflornithine took a significant turn when it was discovered to be highly effective in treating African trypanosomiasis, also known as sleeping sickness, particularly the West African form caused by Trypanosoma brucei gambiense. wikipedia.orgsciencesnail.com This discovery led to its approval for medical use in 1990. macsenlab.comdrugs.com Another serendipitous observation during its clinical development was its effect on hair growth, which later led to its formulation as a topical treatment for facial hirsutism (excessive hair growth) in women. wikipedia.orgijdvl.com

Role as an Irreversible Enzyme Inhibitor: Ornithine Decarboxylase (ODC)

Eflornithine functions as a "suicide inhibitor," a type of mechanism-based inhibitor, that irreversibly binds to and inactivates the enzyme ornithine decarboxylase (ODC). wikipedia.orgsciencesnail.com ODC is a pivotal enzyme in the biosynthesis of polyamines. drugbank.comsciencesnail.com Eflornithine's chemical structure is highly similar to that of ornithine, the natural substrate for ODC, allowing it to bind to the enzyme's active site. sciencesnail.com

Once in the active site, eflornithine, with the help of the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), undergoes decarboxylation. wikipedia.org However, due to the presence of a difluoromethyl group, a subsequent reaction occurs that is not possible with the natural substrate. wikipedia.orgsciencesnail.com This reaction leads to the formation of a covalent bond with a nearby cysteine residue (Cys-360) in the enzyme's active site, permanently inactivating the ODC molecule. wikipedia.org Because two molecules of eflornithine are required to completely inhibit the dimeric ODC enzyme, this irreversible binding effectively halts the production of putrescine from ornithine. wikipedia.org

Overview of Polyamines and Their Cellular Functions

Polyamines are small, positively charged organic molecules that are essential for cellular function and are found in all living organisms. nih.govwikipedia.org The major polyamines in eukaryotic cells are putrescine, spermidine (B129725), and spermine (B22157). nih.govnih.gov Their positive charges at physiological pH allow them to interact with negatively charged macromolecules such as DNA, RNA, and proteins. sciencesnail.comnih.gov

These interactions are crucial for a wide array of cellular processes. nih.govphysiology.org Polyamines are fundamentally involved in cell growth, differentiation, and proliferation. drugbank.comnih.gov They play a vital role in the stability and synthesis of nucleic acids and proteins. nih.gov Key functions of polyamines include:

Gene regulation: They can modify chromatin structure and influence gene expression. sciencesnail.combiorxiv.org

Translation: Polyamines are involved in the initiation and elongation steps of protein synthesis. nih.gov

Cell signaling: They participate in various signal transduction pathways. nih.gov

Apoptosis (programmed cell death): Polyamines can modulate the processes leading to cell death. nih.govphysiology.org

Ion channel function: They can influence the activity of ion channels in the cell membrane. nih.govphysiology.org

The intracellular concentrations of polyamines are tightly regulated, as both excessively high and low levels can be detrimental to the cell. nih.govphysiology.org

Polyamine Key Functions
Putrescine Precursor for the synthesis of spermidine and spermine. nih.govresearchgate.net
Spermidine Essential for cell growth and proliferation; involved in autophagy. nih.govphysiology.org
Spermine Plays a role in nucleic acid stability and gene regulation. nih.govwikipedia.org

The synthesis of polyamines in mammalian cells begins with the amino acid L-ornithine. weizmann.ac.il The key steps in this pathway are as follows:

Ornithine to Putrescine: The first and rate-limiting step is the decarboxylation of ornithine to form putrescine. This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) . sciencesnail.comweizmann.ac.il

Synthesis of Spermidine: Spermidine is formed from putrescine through the action of spermidine synthase . This enzyme transfers an aminopropyl group from S-adenosylmethionine (SAM), which has been decarboxylated by S-adenosylmethionine decarboxylase (AdoMetDC) . researchgate.netweizmann.ac.il

Synthesis of Spermine: Similarly, spermine synthase catalyzes the transfer of another aminopropyl group from decarboxylated SAM to spermidine, resulting in the formation of spermine. weizmann.ac.ilresearchgate.net

This pathway is highly regulated to ensure that the cellular levels of polyamines are maintained within a narrow range.

The intracellular concentration of polyamines is meticulously controlled through a complex interplay of biosynthesis, degradation, and transport. wikipedia.orgweizmann.ac.il A primary mechanism of regulation is the feedback inhibition of ODC by high levels of polyamines. nih.govembopress.org This is mediated by a protein called antizyme (AZ) . nih.govresearchgate.net

When polyamine levels are high, they induce a ribosomal frameshift during the translation of antizyme mRNA, leading to the synthesis of the full-length antizyme protein. embopress.orgresearchgate.net Antizyme then binds to ODC, targeting it for degradation by the 26S proteasome in a ubiquitin-independent manner. weizmann.ac.ilembopress.org This leads to a rapid decrease in ODC activity and, consequently, a reduction in polyamine synthesis. nih.gov

Furthermore, polyamines also regulate the stability of antizyme itself. High polyamine levels inhibit the degradation of antizyme, further promoting the breakdown of ODC. embopress.orgresearchgate.net Conversely, when polyamine levels are low, antizyme is rapidly degraded, allowing for the synthesis of ODC to resume. embopress.org Studies have shown that spermine is the most potent polyamine in regulating ODC activity, followed by spermidine, with putrescine being the least effective. nih.gov

Current and Investigational Therapeutic Applications

The unique mechanism of action of eflornithine hydrochloride has led to its use in several therapeutic areas.

Application Description
African Trypanosomiasis (Sleeping Sickness) Eflornithine is a crucial treatment for the second stage of West African sleeping sickness, where the parasite has crossed the blood-brain barrier. sciencesnail.compatsnap.com It is often used in combination with nifurtimox (B1683997). wikipedia.org
Facial Hirsutism A topical cream formulation of eflornithine hydrochloride is used to reduce unwanted facial hair in women. patsnap.comdermnetnz.org It works by inhibiting ODC in the hair follicles, which slows down the rate of hair growth. dermnetnz.orgnih.gov It is often used in conjunction with other hair removal methods. ijdvl.comnextstepsinderm.com
Neuroblastoma Recently, eflornithine has been approved to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have responded to prior therapies. cancer.govdrugbank.comdrugs.com
Cancer Chemoprevention Investigational studies are exploring the potential of eflornithine, often in combination with other agents, for the prevention of certain types of cancer, such as colon cancer. macsenlab.com

The journey of eflornithine from a failed cancer drug to a vital medicine for a neglected tropical disease and a common dermatological condition highlights the often-unpredictable path of pharmaceutical development. wikipedia.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClF2N2O3 B000181 Eflornithine hydrochloride hydrate CAS No. 96020-91-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPAMFNRCFEGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70052-12-9 (Parent)
Record name Eflornithine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4045765
Record name Eflornithine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96020-91-6, 68278-23-9
Record name Ornithine, 2-(difluoromethyl)-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96020-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eflornithine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eflornithine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)-DL-ornithine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFLORNITHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NH22NDW9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Biochemical Mechanisms of Action

Eflornithine (B1671129) Hydrochloride as a Suicide Inhibitor of ODC

Eflornithine, also referred to as α-difluoromethylornithine (DFMO), acts as a selective and irreversible mechanism-based inhibitor, often termed a "suicide inhibitor," of the enzyme ornithine decarboxylase (ODC) sciencesnail.comwikipedia.orgmdpi.compatsnap.comajol.infodrugbank.comnextstepsinderm.comoncotarget.comresearchgate.netnih.govnih.govprobes-drugs.orgresearchgate.net. ODC plays a pivotal role in cellular metabolism by catalyzing the conversion of ornithine to putrescine, representing the first and rate-limiting step in the polyamine biosynthetic pathway sciencesnail.commdpi.compatsnap.comoncotarget.comresearchgate.netijdvl.comnih.govplos.org. The designation "suicide inhibitor" arises because eflornithine is initially unreactive, but it is recognized and accepted by the ODC enzyme as a substrate sciencesnail.commdpi.compatsnap.com. The enzyme then catalyzes a reaction with eflornithine, which unmasks a highly reactive electrophilic group within the inhibitor, leading to the formation of a permanent covalent bond with the enzyme's active site and thus irreversibly inactivating it sciencesnail.commdpi.compatsnap.com. This irreversible binding prevents the natural substrate, ornithine, from accessing the active site, effectively halting ODC activity wikipedia.orgpatsnap.comprobes-drugs.org.

Detailed Irreversible Binding Mechanisms

The inhibitory mechanism of eflornithine is predicated on its structural resemblance to ornithine, allowing it to bind to the ODC active site in a similar orientation sciencesnail.com. The process commences with the formation of a Schiff base between eflornithine and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, a critical coenzyme for ODC, through a Schiff base exchange reaction sciencesnail.com. Eflornithine's unique difluoromethyl group provides additional electronic stabilization, rendering it highly activated for decarboxylation, mirroring the initial step in ornithine catalysis sciencesnail.com.

However, unlike ornithine, the decarboxylation of eflornithine is followed by the elimination of a fluoride (B91410) atom, generating a highly electrophilic conjugated imine intermediate sciencesnail.com. This reactive intermediate then undergoes nucleophilic attack by a nearby thiol group of a cysteine residue within the active site, specifically Cys-360 in some ODCs, leading to the formation of an irreversible covalent bond sciencesnail.comwikipedia.org. This covalent linkage permanently fixes eflornithine within the active site wikipedia.org. Subsequent elimination of the second fluoride atom further stabilizes the adduct sciencesnail.com. The PLP cofactor's phosphate (B84403) group, stabilized by residues like Arg 277 and a Gly-rich loop (235-237), facilitates the interaction and fixation of eflornithine's difluoromethyl group with both Cys-360 and PLP prior to transimination wikipedia.org. ODC exists as a homodimer with two distinct active sites, requiring the binding of two eflornithine molecules for complete enzymatic inhibition wikipedia.org.

Active Site Interactions of ODC with Eflornithine

Eflornithine's action is dependent on its specific interactions within the active site of ODC, which critically relies on the pyridoxal 5'-phosphate (PLP) cofactor, a derivative of vitamin B6 sciencesnail.comwikipedia.org. PLP is typically bound covalently to the enzyme's active site via a Schiff base sciencesnail.com. Eflornithine, structurally mimicking the natural substrate ornithine, initiates its inhibitory sequence by forming an external aldimine Schiff base with PLP via nucleophilic attack of its α-amine group sciencesnail.comnih.gov. This interaction displaces the internal Schiff base formed by PLP and a lysine (B10760008) residue of the enzyme nih.gov.

The active site of ODC has a constrained opening, approximately 13.6 Å in size, which, once blocked by eflornithine's irreversible binding, physically prevents ornithine from entering and binding wikipedia.org. The precise interaction between the difluoromethyl group of eflornithine, the critical Cys-360 residue, and the PLP cofactor ensures the permanent fixation of eflornithine, thereby rendering the enzyme inactive wikipedia.org.

Impact on Polyamine Homeostasis and Cellular Processes

The irreversible inhibition of ODC by eflornithine fundamentally disrupts polyamine homeostasis within cells, leading to a significant decrease in intracellular polyamine levels mdpi.compatsnap.com. Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous organic polycations found in virtually all eukaryotic and prokaryotic cells sciencesnail.comresearchgate.netmdpi.com. They are indispensable for a multitude of cellular processes, including cell growth, proliferation, differentiation, and macromolecular synthesis sciencesnail.compatsnap.compatsnap.comdrugbank.comresearchgate.netresearchgate.netijdvl.comnih.govijdvl.comresearchgate.netnih.govmdpi.complos.org. Their polycationic nature at physiological pH allows them to engage in electrostatic interactions with negatively charged biomolecules such as nucleic acids (DNA and RNA), lipids, and proteins, influencing their structure and function sciencesnail.commdpi.com.

Depletion of Putrescine, Spermidine, and Spermine

As the rate-limiting enzyme in polyamine biosynthesis, ODC's inhibition by eflornithine directly curtails the production of putrescine. This primary depletion subsequently leads to a reduction in the levels of spermidine, which is synthesized from putrescine mdpi.comnih.govoup.combiorxiv.org. While putrescine and spermidine levels are significantly reduced, the depletion of spermine, which is derived from spermidine, may be less pronounced or incomplete in some contexts mdpi.comoup.combiorxiv.org. However, some studies also show significant reduction in spermine levels with DFMO treatment biorxiv.org.

Table 1: Impact of ODC Inhibition by Eflornithine on Polyamine Levels

PolyamineEffect of Eflornithine (DFMO) on Intracellular LevelsKey Reference(s)
PutrescineSignificantly reduced/depleted mdpi.comnih.govoup.combiorxiv.org
SpermidineReduced/depleted mdpi.comnih.govoup.combiorxiv.org
SpermineIncomplete depletion or less markedly affected mdpi.comoup.com
SpermineSignificantly reduced in some contexts biorxiv.org

Effects on Cell Growth, Proliferation, and Differentiation

Polyamines are fundamental to cell division and proliferation patsnap.comdrugbank.comoncotarget.comresearchgate.net. Consequently, the eflornithine-mediated reduction in cellular polyamine concentrations can lead to a significant slowing or complete cessation of cell proliferation nih.govpatsnap.comoncotarget.comresearchgate.netfda.gov. Research indicates that ODC activity is often elevated in tumor cells, a condition that promotes their rapid growth and division patsnap.comwikipedia.orgdrugbank.com. By inhibiting ODC, eflornithine effectively impedes the growth and division of both cancerous and non-cancerous cells wikipedia.orgoncotarget.com.

Studies on neuroblastoma cells have shown that ODC inhibition by eflornithine induces G1 cell cycle arrest, a phase where cells prepare for DNA synthesis, without necessarily causing apoptosis (programmed cell death) nih.gov. In the context of hair growth, polyamines are crucial for the follicular growth process, with high ODC expression observed in the outer cells of growing hair follicles sciencesnail.comnih.gov. Eflornithine reduces the duration of the anagen (growth) phase of hair follicles, thereby slowing down hair growth nextstepsinderm.comnih.govijdvl.comijdvl.com. Furthermore, studies in murine erythroleukemia (MEL) cells have highlighted the requirement of spermidine for both cell proliferation and differentiation, underscoring the broad cellular impact of polyamine depletion nih.gov.

ODC Isoforms and Eflornithine Hydrochloride Selectivity

Eflornithine Hydrochloride operates as a highly specific and irreversible "suicide inhibitor" of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway wikipedia.orgselleckchem.comnih.govmedchemexpress.com. Polyamines, including putrescine, spermidine, and spermine, are crucial for fundamental cellular processes such as cell division, growth, and nucleic acid stabilization patsnap.com.

The mechanism of ODC inhibition by Eflornithine Hydrochloride involves its structural resemblance to the natural substrate, ornithine, but with a critical modification: an α-difluoromethyl group wikipedia.org. Upon entering the active site of ODC, Eflornithine undergoes a decarboxylation reaction, which is typically mediated by the cofactor pyridoxal 5'-phosphate (PLP) wikipedia.org. However, due to the presence of the difluoromethyl group, the molecule forms a stable covalent adduct with a cysteine residue (Cys-360) within the enzyme's active site, thereby irreversibly deactivating ODC wikipedia.org. As ODC is known to function as a homodimer, two molecules of eflornithine are required to achieve complete enzymatic inhibition wikipedia.org.

Research findings indicate a degree of selectivity in Eflornithine Hydrochloride's action, particularly concerning ODC from different species. For instance, in the treatment of human African trypanosomiasis, Eflornithine targets the ODC of Trypanosoma brucei (TbODC). While both human ODC (hODC) and TbODC catalyze the same reaction, their catalytic rates differ significantly. The catalytic rate of hODC is considerably higher than that of TbODC nih.gov. This kinetic disparity contributes to Eflornithine's therapeutic selectivity; the slower reaction in T. brucei ODC renders the parasite more vulnerable to polyamine depletion caused by irreversible inhibition, leading to greater toxicity for the parasite with less impact on the host's ODC activity nih.gov. The impairment of polyamine synthesis in the parasite severely compromises its ability to maintain redox state and neutralize reactive oxygen species, which are vital for its survival and differentiation nih.gov.

Furthermore, Eflornithine is a chiral compound, existing as two enantiomers: D- and L-eflornithine acs.org. Studies have explored their differential interactions with ODC. In vitro assays have demonstrated that the L-enantiomer generally exhibits a superior affinity for ODC compared to the D-enantiomer acs.org. Despite this difference in affinity, investigations into purified human ODC have shown that both D- and L-eflornithine enantiomers are capable of irreversibly inactivating the enzyme nih.gov. While the L-enantiomer displayed a significantly higher probability (approximately 20-fold) of forming enzyme-inhibitor complexes, the ultimate rate of irreversible inactivation (K_inact) was found to be similar for both enantiomers nih.gov. This implies that once either enantiomer successfully binds, the irreversible inhibition of ODC proceeds at comparable rates.

Detailed research findings regarding the inhibition of human ODC activity by eflornithine enantiomers are summarized below:

ParameterD-Eflornithine (D-DFMO)L-Eflornithine (L-DFMO)Racemic Eflornithine (D/L-DFMO)
Inhibitor Dissociation Constant (K_D) (µM)28.3 ± 3.41.3 ± 0.32.2 ± 0.4
Inactivation Constant (K_inact) (min⁻¹)0.25 ± 0.030.15 ± 0.030.15 ± 0.03

Note: The inhibitor dissociation constant (K_D) values were statistically significantly different (P < 0.05), indicating varying binding affinities. However, the inactivation constant (K_inact) values, which represent the rate of irreversible enzyme inactivation, were not statistically significantly different (P > 0.1), suggesting similar efficiency in irreversible inhibition once binding occurs. nih.gov

This data illustrates that while the L-enantiomer of Eflornithine may bind more readily to human ODC, both enantiomers effectively lead to the irreversible inactivation of the enzyme.

Pharmacological Studies and Pharmacodynamics

Mechanisms in African Trypanosomiasis Treatment

Eflornithine (B1671129) is a key treatment for Human African Trypanosomiasis (HAT), specifically the late-stage of infections caused by Trypanosoma brucei gambiense. Its efficacy in this context stems from its targeted action on the parasite's polyamine metabolism britannica.comontosight.aiwikipedia.orgplos.orgmdpi.complos.org.

Eflornithine functions as an irreversible "suicide inhibitor" of ornithine decarboxylase (ODC) in Trypanosoma brucei patsnap.comontosight.aiwikipedia.orgplos.orgsvelic.semedchemexpress.com. ODC is the rate-limiting enzyme in the polyamine synthesis pathway, catalyzing the conversion of ornithine to putrescine, which is a precursor for other polyamines like spermidine (B129725) and spermine (B22157) patsnap.comontosight.aisvelic.semdpi.com. By binding covalently to ODC, eflornithine inactivates the enzyme, thereby preventing this critical step in polyamine production ontosight.aiwikipedia.org.

Research indicates that the polyamine pathway in Trypanosoma brucei exhibits distinct characteristics compared to that in mammals, making it a selective drug target plos.orgmdpi.com. For instance, Trypanosoma brucei lacks an arginase, and its polyamine pathway is simpler, notably lacking spermine and a full interconversion pathway in comparison to the host mdpi.com. Furthermore, polyamines in trypanosomatids, particularly spermidine, are crucial for forming trypanothione, a unique antioxidant thiol compound essential for the parasite's redox balance and viability mdpi.commdpi.commdpi.com. The sensitivity of Trypanosoma brucei to ODC inhibition by eflornithine is also attributed to a slower catalytic rate for the T. b. enzyme compared to human enzymes, leading to higher toxicity for the parasite mdpi.com.

In in vitro studies, L-eflornithine demonstrated higher potency in inhibiting the growth of Trypanosoma brucei gambiense strains compared to D-eflornithine. The estimated 50% inhibitory concentrations (IC50) for the combined three strains tested were 9.1 μM for racemic eflornithine, 5.5 μM for L-eflornithine, and 50 μM for D-eflornithine plos.orgnih.gov.

Table 1: In Vitro Inhibitory Concentrations of Eflornithine Enantiomers against Trypanosoma brucei gambiense Strains (Combined Data)

CompoundEstimated 50% Inhibitory Concentration (IC50)
Racemic Eflornithine9.1 µM
L-Eflornithine5.5 µM
D-Eflornithine50 µM

Data source: plos.orgnih.gov

Mechanisms in Hair Growth Modulation

Beyond its antiparasitic effects, eflornithine is also utilized for modulating hair growth, particularly in treating hirsutism. Its mechanism in this application again centers on ODC inhibition, but with a localized effect patsnap.combritannica.comontosight.aiwikipedia.orgmedchemexpress.com.

When applied topically, eflornithine targets and locally inhibits ODC activity within hair follicles patsnap.combritannica.comontosight.aiwikipedia.orgmedchemexpress.com. Excessive facial hair growth (hirsutism) in women is often associated with elevated androgen levels or increased sensitivity of hair follicles to these hormones. ODC, being crucial for cell division and growth, plays a role in the proliferation of hair follicle cells patsnap.com. By locally inhibiting ODC, eflornithine reduces the synthesis of polyamines necessary for rapid hair growth patsnap.comontosight.aiwikipedia.org. This action specifically slows down the rate of hair growth, rather than causing permanent hair removal patsnap.combritannica.com.

Investigational Mechanisms in Oncological Applications

Eflornithine was initially developed for cancer treatment in the late 1970s, based on the principle that polyamine synthesis is crucial for rapidly proliferating cells, including tumor cells wikipedia.org. While it was initially found to be ineffective as a stand-alone chemotherapeutic agent in treating malignancies, primarily because the inhibition of ODC by eflornithine does not kill proliferating cells and polyamine formation can be ameliorated by dietary and bacterial means, its use in certain oncological contexts has continued to be investigated wikipedia.org.

Research into eflornithine's investigational mechanisms in oncology often focuses on its potential as a chemopreventive agent or in combination therapies, particularly where polyamine metabolism is implicated in cancer cell growth and survival britannica.commdpi.commedchemexpress.com. Studies have explored its role in inhibiting polyamine biosynthesis in various cancer cell lines, aiming to disrupt tumor cell proliferation and differentiation britannica.com. The most promising anticancer use identified for eflornithine is as a topical chemopreventative agent for individuals at high risk of skin cancer britannica.com. Furthermore, polyamine synthesis has been supported to be more of a causative agent rather than merely an associative effect in cancer, which continues to drive investigations into eflornithine's potential in this area wikipedia.org.

ODC Activity in Tumor Cells and Neoplastic Transformation

Ornithine decarboxylase (ODC) activity is frequently elevated in various cancer types, making it a significant target in neoplastic transformation drugbank.comaacrjournals.orgnih.gov. Polyamines, the products of ODC activity, are essential for the rapid proliferation of tumor cells and play a critical role in neoplastic transformation drugbank.commdpi.com. Overexpression of ODC is considered a hallmark of neuroblastoma (NB), contributing to increased cell proliferation and tumor progression, and is correlated with poor survival mdpi.com.

Research has shown that polyamine synthesis and ODC signaling are active even in early stages of pancreatic precursor lesions, with activity increasing as the tumor progresses aacrjournals.orgnih.gov. For example, studies in Kras-activated p48Cre/+-LSL-KrasG12D/+ mice, a model mimicking human pancreatic cancer progression, demonstrated increased ODC activity in pancreatic tumor tissue with advancing age of the mice aacrjournals.orgnih.gov. Eflornithine, by inhibiting ODC, suppresses the synthesis of these crucial polyamines, thereby hindering tumor cell formation and proliferation medkoo.com.

Modulation of Oncogenic Drivers (e.g., MYCN, LIN28B)

Eflornithine's inhibitory effect on polyamine synthesis extends to the modulation of key oncogenic drivers, notably MYCN and LIN28B. MYCN is a principal oncogenic driver in neuroblastoma, with its amplification being common in high-risk cases and associated with aggressive tumor growth drugbank.commdpi.comamegroups.org. MYCN upregulates polyamine synthesis through multiple mechanisms, making the polyamine pathway a critical vulnerability in MYC-driven tumors mdpi.comamegroups.orgbiorxiv.org.

Eflornithine has been shown to restore the balance of the LIN28/Let-7 metabolic pathway by decreasing the expression of MYCN and LIN28B in MYCN-amplified neuroblastoma cells drugbank.comoncologynewscentral.comfda.gov. LIN28 is an RNA-binding protein linked to cell survival and stemness in cancer, while Let-7 is a microRNA that inhibits LIN28 activity mdpi.com. MYCN is known to inhibit Let-7, leading to increased LIN28 expression in MYCN-amplified neuroblastoma mdpi.com. Preclinical models of neuroblastoma treated with eflornithine exhibit decreased LIN28 expression mdpi.comresearchgate.net. Furthermore, tumor cells from eflornithine-treated mice demonstrated reduced expression of MYCN and LIN28B, underscoring its role in targeting these oncoproteins and disrupting tumor progression mdpi.com.

The sensitivity of neuroblastoma cell lines to eflornithine treatment correlates with their initial expression levels of LIN28B/MYCN; cell lines with higher expression tended to be more sensitive nih.gov. This suggests a direct relationship between ODC expression and the proliferative capacity of cells, as eflornithine-mediated ODC inhibition leads to reduced MYCN and LIN28B expression nih.gov.

Induction of Senescence in Cancer Cells

Eflornithine has been observed to induce cellular senescence in cancer cells, a stable state of cell cycle arrest that inhibits tumor development drugbank.commdpi.com. In vitro studies with neuroblastoma cells, both MYCN-amplified and non-amplified, demonstrated that eflornithine induced senescence and suppressed neurosphere formation, indicating a cytostatic effect drugbank.comoncologynewscentral.comfda.gov. Neurospheres are associated with increased cancer stem cells and tumor initiation mdpi.com.

Research in human neuroblastoma cell lines treated with eflornithine at physiologically relevant concentrations revealed that it induced cell-cycle arrest, particularly at the G1/S transition, and led to a significant increase (e.g., 6-fold) in beta-galactosidase (SA-BGal) activity, a marker of cellular senescence mdpi.comresearchgate.netnih.gov. This arrest, coupled with a reduction in cyclin D1 and phospho-Rb levels, indicates that eflornithine interferes with the proliferative capacity of neuroblastoma cells, exerting cytostatic rather than cytotoxic effects mdpi.comnih.gov. Studies in Ewing sarcoma cells also showed that eflornithine caused a reversible G1 cell cycle arrest and decreased sarcosphere formation biorxiv.org.

Antiviral Mechanisms of Eflornithine Hydrochloride

Eflornithine, through its action as an ODC inhibitor, demonstrates broad-spectrum antiviral potential by targeting the host polyamine pathway, which is critical for viral replication frontiersin.orgresearchgate.netasm.orgacs.org.

Polyamine Pathway Importance for Viral Replication

Polyamines (putrescine, spermidine, and spermine) are small, positively charged molecules essential for numerous cellular functions, including transcription, translation, and cell cycling asm.orgmdpi.com. Viruses, as obligate intracellular parasites, extensively rely on host cell metabolites, including polyamines, for their replication cycle mdpi.complos.orgacs.org. Polyamines are crucial for various viral processes, such as genome packaging, viral enzymatic activity, and protein synthesis asm.orgmdpi.com.

Studies have shown that polyamines enhance viral polymerase activity and are required for the translation of viral RNA in several viruses, including Chikungunya virus (CHIKV), Zika virus (ZIKV), and Hepatitis C virus (HCV) mdpi.com. Polyamine depletion using eflornithine has been shown to reduce viral translation mdpi.com. The hypusination of eukaryotic initiation factor 5A (eIF5A), a process dependent on spermidine, is also critical for viral replication, primarily through the translation of specific viral proteins nih.gov. Inhibition of eIF5A hypusination can inhibit coronavirus replication nih.gov.

Some viruses, such as Human Cytomegalovirus (HCMV) and Hepatitis B Virus (HBV), actively manipulate the host polyamine pathway. HCMV infection stimulates ODC activity nih.gov. In the case of HBV, polyamines contribute to HBV DNA replication by increasing levels of the HBV core protein (HBc) and capsids researchgate.netfrontiersin.org. Conversely, depletion of polyamines via ODC1 silencing or eflornithine treatment leads to decreased viral DNA replication and reduced HBc protein levels and capsids researchgate.netfrontiersin.org. This indicates that HBV infection utilizes polyamine synthesis to regulate its replication frontiersin.org. Polyamine depletion via eflornithine also affects the stability of the HBc protein without impacting its mRNA transcription or protein translation researchgate.net.

Broad-Spectrum Antiviral Potential

The critical reliance of diverse viruses on host polyamines for replication makes the polyamine biosynthetic pathway an attractive target for broad-spectrum antiviral strategies asm.orgmdpi.comnih.gov. Eflornithine, as an irreversible inhibitor of ODC1, has been extensively studied for its antiviral properties frontiersin.orgresearchgate.netnih.gov.

Eflornithine treatment results in significant reductions in polyamine levels in a time- and dose-dependent manner across multiple cell types, leading to a negative effect on diverse RNA and DNA viruses researchgate.netmdpi.comnih.gov. For instance, eflornithine has been shown to limit the replication of a wide range of viruses, including:

RNA Viruses: Dengue virus (DENV), Zika virus (ZIKV), Chikungunya virus (CHIKV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Japanese encephalitis virus (JEV), yellow fever virus (YFV), enterovirus A71 (EV-A71), poliovirus (PV), Rift Valley fever virus (RVFV), vesicular stomatitis virus (VSV), rabies virus (RABV), and Coxsackievirus B3 (CVB3) frontiersin.orgresearchgate.netacs.orgnih.gov.

DNA Viruses: Human Cytomegalovirus (HCMV), herpes simplex virus (HSV), and Hepatitis B virus (HBV) frontiersin.orgresearchgate.netfrontiersin.org.

For certain RNA viruses like CHIKV and ZIKV, eflornithine exhibits broad-spectrum antiviral functions by depleting polyamine pools researchgate.netfrontiersin.org. For DNA viruses like HCMV, it represses virus production by interfering with viral assembly researchgate.netfrontiersin.org. Studies on coronaviruses, such as MHV, NL63, and SARS-CoV-2, have shown that polyamine depletion via eflornithine limits virus replication by reducing cellular attachment and entry acs.org. Supplementation with exogenous polyamines can rescue viral replication in eflornithine-treated cells, confirming the polyamine dependence of these viruses researchgate.netacs.orgfrontiersin.org.

The efficacy of eflornithine as a broad-spectrum antiviral agent stems from its ability to disrupt a fundamental host metabolic pathway that viruses extensively hijack for their own life cycles, offering a promising avenue for antiviral therapy asm.orgmdpi.comnih.gov.

Preclinical Research Methodologies and Models

In vitro Studies on ODC Inhibition Kinetics

Eflornithine (B1671129) is classified as a "suicide inhibitor" because it irreversibly binds to and inactivates ornithine decarboxylase (ODC). wikipedia.orgpatsnap.com The inhibitory mechanism starts similarly to the natural substrate, ornithine. Eflornithine enters the active site of ODC and undergoes decarboxylation with the help of the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.orgsciencesnail.com However, the presence of a difluoromethyl group allows eflornithine to bind to a nearby cysteine residue (Cys-360), permanently lodging it within the active site. wikipedia.org This covalent modification inactivates the enzyme. sciencesnail.com To completely inhibit ODC, which has two active sites, two molecules of eflornithine are necessary. wikipedia.org

The kinetics of ODC inhibition by eflornithine have been characterized in various studies. It is an enzyme-activated, irreversible inhibitor, meaning it is initially unreactive and requires the enzyme's catalytic action to become a potent inhibitor. sciencesnail.comoncotarget.com This specificity for ODC is a key aspect of its mechanism. sciencesnail.comoncotarget.com

Cell Culture Models for Proliferation and Differentiation Studies

Cell culture models have been instrumental in understanding the effects of eflornithine on cell proliferation and differentiation, primarily through its inhibition of polyamine biosynthesis. patsnap.comijdvl.com Polyamines are essential for cell growth and division. ijdvl.compatsnap.com

In various cancer cell lines, eflornithine has demonstrated the ability to inhibit cell proliferation and induce cell cycle arrest, often at the G1 phase. spandidos-publications.com For instance, in MYCN-amplified neuroblastoma cells, eflornithine treatment leads to the depletion of intracellular polyamines and suppresses neurosphere formation, indicating a cytostatic effect. drugbank.comascopubs.org Studies on U87MG glioblastoma cells have also utilized eflornithine to disrupt the cell division cycle. oncotarget.com

The role of polyamines in cell differentiation is complex, and eflornithine has been used as a tool to investigate these processes. clinicaltrials.gov By depleting polyamines, researchers can observe the subsequent effects on cellular differentiation pathways.

Animal Models for Disease Pathophysiology

Animal models have been crucial for evaluating the in vivo efficacy and understanding the pathophysiological effects of eflornithine in various diseases. wikipedia.orgdermnetnz.org

Murine models of African trypanosomiasis (sleeping sickness) have been fundamental in the development of eflornithine as a therapeutic agent. nih.govplos.org Studies in mice infected with Trypanosoma brucei brucei have shown that eflornithine can be curative. wikipedia.orgnih.gov These models have also been used to investigate drug resistance mechanisms. For example, researchers have selected for eflornithine-resistant trypanosomes in vitro and then verified the resistance phenotype in mice. plos.orgresearchgate.net

Furthermore, these models have been essential for studying the pharmacokinetics of eflornithine, particularly its ability to cross the blood-brain barrier, which is critical for treating the late-stage neurological phase of the disease. nih.govresearchgate.net Studies have shown that eflornithine's penetration into the central nervous system is limited, which helps explain the need for intensive treatment regimens. nih.govscispace.com Combination therapies, such as with nifurtimox (B1683997) or suramin, have also been evaluated in these mouse models. scispace.complos.org

Murine models have been extensively used to study the effect of topical eflornithine on hair growth. dermnetnz.orggoogle.com In these models, the hair on the dorsal skin of mice is removed, and the rate of regrowth is monitored after treatment with eflornithine cream. nih.govresearchgate.net

These studies have consistently demonstrated that eflornithine significantly inhibits hair regrowth. nih.govtandfonline.com Immunohistochemistry has been used to confirm that this inhibition is associated with a reduction in cell proliferation in the skin and hair follicles. researchgate.nettandfonline.comnih.gov The C57BL/6 mouse is a commonly used strain in these studies. researchgate.netmdpi.com

Table 1: Representative Murine Hair Growth Studies with Eflornithine

Study FocusMouse ModelKey FindingsReference(s)
Efficacy of Eflornithine CreamMouse modelSignificant inhibition of hair re-growth. nih.gov
Enhanced Delivery with MicroneedlesMouse modelMicroneedle pretreatment significantly enhanced the hair growth inhibitory activity of eflornithine. tandfonline.comnih.gov
Nanofiber Delivery SystemC57BL/6 miceEflornithine-loaded nanofibers showed potential in reducing hair growth. researchgate.netmdpi.com
Composition with Penetration EnhancerC57BL6 miceEflornithine hydrochloride cream with lavender oil as a penetration enhancer was effective in inhibiting hair growth. google.com

Eflornithine has been evaluated as a potential anti-cancer agent in various xenograft and transgenic mouse models. aacrjournals.orgnih.gov

In cancer xenograft models, human cancer cells are implanted into immunocompromised mice. nih.gov Studies using xenografts of malignant pleural mesothelioma and esophageal squamous cell carcinoma have shown that eflornithine can suppress tumor growth. jcancer.orgnih.gov For neuroblastoma, eflornithine treatment prevented or delayed tumor formation in mice injected with MYCN-amplified neuroblastoma cells. drugbank.comascopubs.org

Transgenic mouse models, which are genetically engineered to develop specific types of cancer, have also been employed. The TH-MYCN transgenic mouse, a model for spontaneous neuroblastoma, has been used to demonstrate the tumor preventative activity of eflornithine. ascopubs.orgamegroups.org Similarly, in K14-HPV16 transgenic mice, which develop epidermal carcinogenesis, eflornithine was shown to decrease the incidence and severity of skin lesions. nih.gov Genetically engineered Kras mice have been used to show that eflornithine can inhibit the progression of pancreatic cancer. nih.govnih.gov

Table 2: Examples of Eflornithine Studies in Cancer Xenograft and Transgenic Models

Cancer TypeModelKey FindingsReference(s)
Malignant Pleural MesotheliomaXenograftSuppressed tumor growth and increased median survival. nih.gov
Pancreatic CancerXenograft (hamster H2T cells)Cytotoxicity and inhibition of polyamine biosynthesis increased with prolonged treatment. aacrjournals.org
NeuroblastomaXenograft & Transgenic (TH-MYCN)Prevented or delayed tumor formation; demonstrated tumor preventative activity. drugbank.comascopubs.org
Esophageal Squamous Cell CarcinomaPatient-Derived Xenograft (PDX)The combination of DIM+DFMO significantly suppressed ESCC growth. jcancer.org
Epidermal CarcinogenesisTransgenic (K14-HPV16)Prevented malignancies and decreased the incidence of precursor lesions. nih.gov
Pancreatic CancerGenetically Engineered (Kras mice)Significantly inhibited the incidence of pancreatic ductal adenocarcinoma. nih.govnih.gov
GliomaXenograftPredicted to be effective in combination with rifamycin (B1679328) for GBM. oup.com

Methodologies for Assessing Polyamine Levels

The primary mechanism of eflornithine is the inhibition of ODC, leading to the depletion of polyamines such as putrescine, spermidine (B129725), and spermine (B22157). patsnap.compatsnap.com Therefore, a critical component of preclinical research is the accurate measurement of these polyamine levels.

High-performance liquid chromatography (HPLC) is a widely used method for quantifying intracellular polyamine concentrations. nih.gov This technique allows for the separation and detection of individual polyamines, providing a detailed picture of the metabolic effects of eflornithine. Another advanced method is ultra-performance liquid chromatography paired with mass spectrometry (UPLC-MS), which offers high sensitivity and specificity for measuring metabolites, including N-acetylputrescine. elifesciences.org

In studies involving cell cultures or tissue samples from animal models, samples are typically processed to extract the polyamines, which are then analyzed. nih.govnih.gov For instance, in a study on Pneumocystis carinii, a new HPLC method was used to measure polyamine content and confirm the presence of ODC. nih.gov In neuroblastoma cell studies, polyamine levels were measured after treatment with eflornithine to confirm the depletion of intracellular polyamine pools. spandidos-publications.com Spectrophotometric methods have also been developed for the determination of eflornithine hydrochloride itself. bioline.org.brwho.int

Analytical Techniques for Eflornithine Hydrochloride Quantification

The quantitative analysis of eflornithine hydrochloride (also known as DFMO) in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control and research. A number of analytical methods have been developed for its determination, often requiring derivatization due to the compound's structure. metfop.edu.inpsu.edu These techniques primarily include high-performance liquid chromatography (HPLC), spectrophotometry, and enzyme-linked immunosorbent assays (ELISA). metfop.edu.inresearchgate.netbiocompare.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of eflornithine hydrochloride. psu.edu Reversed-phase (RP-HPLC) methods are particularly common, offering high sensitivity, specificity, and accuracy. psu.edusphinxsai.comsciepub.com These methods often involve pre- or post-column derivatization to enable UV or fluorescence detection, as eflornithine itself lacks a strong chromophore. metfop.edu.inpsu.eduwho.int

Several RP-HPLC methods have been developed and validated for determining eflornithine in pharmaceutical preparations. sphinxsai.comresearchgate.net One such method utilizes a BDS Hypersil C18 column with a mobile phase consisting of methanol (B129727) and 2% glacial acetic acid in water (80:20 v/v). psu.edusciepub.com With a flow rate of 0.8 mL/min and UV detection at 290 nm, the retention time for eflornithine was found to be 4.3 minutes. psu.edusciepub.com This method demonstrated linearity in the concentration range of 50-100 µg/mL, with a limit of detection (LOD) of 0.008438 µg/mL and a limit of quantification (LOQ) of 0.028126 µg/mL. psu.edusciepub.com

Another validated RP-HPLC method employs a similar C18 column but with a mobile phase of methanol and water (60:40 v/v) at a flow rate of 1 mL/min and UV detection at 254 nm. sphinxsai.comresearchgate.net This approach yielded a retention time of 4.8 minutes and was linear over a concentration range of 5-15 ng/mL. sphinxsai.comresearchgate.net The accuracy, determined by recovery studies, was found to be 98.4%. sphinxsai.comresearchgate.net

For analysis in biological matrices like serum, an RP-HPLC method involving precolumn dansylation has been described. nih.govplantarchives.org In this procedure, eflornithine is derivatized with dansyl chloride. nih.govplantarchives.org The separation is achieved on a C-8 column with a gradient elution, and detection is performed by UV at 330 nm. nih.gov This method proved to be linear over a range of 5 to 950 µg/mL in serum. nih.gov

ParameterMethod 1Method 2Method 3 (in serum)
Column BDS Hypersil 5µ C18 (150 x 4.6 mm) psu.edusciepub.comBDS Hypersil 5µ C18 (150 × 4.6 mm) sphinxsai.comresearchgate.netC-8, 15-cm column nih.gov
Mobile Phase Methanol: 2% Glacial Acetic Acid in water (80:20 v/v) psu.edusciepub.comMethanol: Water (60:40 v/v) sphinxsai.comresearchgate.netGradient: 95:5 (10 mM pH 4 acetate (B1210297) buffer: THF) to 90:10 (acetonitrile: THF) nih.gov
Flow Rate 0.8 mL/min psu.edusciepub.com1.0 mL/min sphinxsai.comresearchgate.netNot specified
Detection UV at 290 nm psu.edusciepub.comUV at 254 nm sphinxsai.comresearchgate.netUV at 330 nm nih.gov
Retention Time 4.3 min psu.edusciepub.com4.8 min sphinxsai.comresearchgate.net14.7 min nih.gov
Linearity Range 50-100 µg/mL psu.edusciepub.com5-15 ng/mL sphinxsai.comresearchgate.net5-950 µg/mL nih.gov
LOD 0.008438 µg/mL psu.edusciepub.comNot specifiedNot specified
LOQ 0.028126 µg/mL psu.edusciepub.comNot specifiedNot specified
Derivatization None (Direct)None (Direct)Precolumn with Dansyl Chloride nih.gov

Spectrophotometry offers a simple, cost-effective, and widely available alternative to HPLC for the quantification of eflornithine hydrochloride. metfop.edu.in These methods are typically based on the formation of a colored product (chromogen) following a chemical reaction, which can then be measured.

One approach involves the reaction of eflornithine with para-dimethylaminobenzaldehyde (PDAB) in an acidic medium (pH 5.4) and heating at 90°C. metfop.edu.in This reaction produces an orange-colored Schiff's base that exhibits maximum absorbance (λmax) at 563 nm. metfop.edu.in The method is linear over a concentration range of 5–40 µg/mL, with a molar absorption coefficient of 4.9 × 10³ L/mol·cm. metfop.edu.in

Another chromogenic reaction uses vanillin (B372448) as a reagent. bioline.org.br When heated with eflornithine at 90°C in a phthalate (B1215562) buffer (pH 5.6), vanillin forms a green-reddish chromogen with a λmax of 578 nm. bioline.org.br This assay demonstrates linearity between 5 and 25 µg/mL, with an LOD of 1.2 µg/mL and an LOQ of 4.3 µg/mL. bioline.org.br

Ion-pair extraction is another basis for spectrophotometric quantification. Four different reagents—bromocresol green, bromophenol blue, methyl orange, and bromothymol blue—have been used to form ion-pair complexes with eflornithine hydrochloride. researchgate.netwho.int These complexes are extracted into chloroform (B151607) and measured at their respective λmax values. who.int A simple UV spectrophotometric method without derivatization has also been validated, using ethanol (B145695) as the solvent and measuring absorbance at a λmax of 283 nm. sciepub.compsu.edu This method was linear in the concentration range of 4–32 µg/mL. sciepub.compsu.edu

Reagent/MethodReaction ConditionsλmaxLinearity RangeLODLOQ
para-dimethylaminobenzaldehyde (PDAB) pH 5.4, 90°C for 30 min metfop.edu.in563 nm metfop.edu.in5-40 µg/mL metfop.edu.in11.84 µg/mL metfop.edu.in39.47 µg/mL metfop.edu.in
Vanillin pH 5.6, 90°C for 1 hr bioline.org.br578 nm bioline.org.br5-25 µg/mL bioline.org.br1.2 µg/mL bioline.org.br4.3 µg/mL bioline.org.br
Bromocresol Green pH 4.0 who.int413 nm who.int3-18 µg/mL who.int6.6 µg/mL who.int20 µg/mL who.int
Bromophenol Blue pH 4.5 who.int416 nm who.int4-16 µg/mL who.int0.287 µg/mL who.int0.869 µg/mL who.int
Methyl Orange pH 5.5 who.int417 nm who.int6-30 µg/mL who.int0.66 µg/mL who.int2 µg/mL who.int
Bromothymol Blue pH 5.0 who.int425 nm who.int2-12 µg/mL who.int1.375 µg/mL who.int4.167 µg/mL who.int
UV (Direct) Ethanol solvent sciepub.compsu.edu283 nm sciepub.compsu.edu4-32 µg/mL sciepub.compsu.edu0.0675 µg/mL sciepub.compsu.edu0.2045 µg/mL sciepub.compsu.edu

Enzyme-linked immunosorbent assay (ELISA) represents a sensitive immunological technique for the detection and quantification of eflornithine. researchgate.net This method leverages the high specificity of antibody-antigen interactions. While detailed methodologies in peer-reviewed literature are not as extensively documented as for HPLC or spectrophotometry, the availability of commercial ELISA kits for eflornithine (DFMO) indicates its use in research and analysis. xn--80aabqbqbnift4db.xn--p1ai The application of ELISA is listed for commercially available eflornithine hydrochloride, suggesting its utility in bioactivity and functional studies. biocompare.comthermofisher.comfishersci.dkthermofisher.com An ELISA methodology for eflornithine has been noted in the literature as a viable analytical technique. researchgate.net

Clinical Research Findings and Mechanistic Insights

Efficacy in High-Risk Neuroblastoma (HRNB)

Eflornithine (B1671129) is indicated for reducing the risk of relapse in adult and pediatric patients with high-risk neuroblastoma (HRNB) who have shown at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy. oncologynewscentral.comdrugbank.comfda.gov The oncogene MYCN, often amplified in high-risk neuroblastoma, is a key transcriptional target of ODC. oncologynewscentral.comnih.gov By inhibiting ODC, eflornithine decreases the expression of oncogenic drivers like MYCN and LIN28B, restoring balance to metabolic pathways involved in cancer stem cell regulation. oncologynewscentral.comfda.gov This cytostatic effect, which induces senescence and suppresses neurosphere formation, has been observed in both MYCN-amplified and non-amplified neuroblastoma cells. oncologynewscentral.comfda.gov

The approval of eflornithine for HRNB was based on an externally controlled trial that demonstrated its efficacy in reducing the risk of relapse. fda.govnih.gov The trial compared outcomes from Study 3b, where patients received eflornithine, with an external control arm derived from the Study ANBL0032 clinical trial. fda.govnih.gov The analysis, which used propensity scores to match patients, showed a significant improvement in outcomes for those treated with eflornithine. fda.gov

Table 1: Efficacy of Eflornithine in High-Risk Neuroblastoma (Study 3b vs. ANBL0032 External Control)

OutcomeHazard Ratio (95% CI)Source
Event-Free Survival (EFS)0.48 (0.27 - 0.85) nih.gov
Overall Survival (OS)0.32 (0.15 - 0.70) nih.gov

Eflornithine is specifically indicated for patients who have already undergone extensive prior therapy, including anti-GD2 immunotherapy. oncologynewscentral.comfda.govnih.gov Its role is as a maintenance therapy to reduce the risk of relapse after a response has been achieved with initial treatments. drugbank.com The approval by the U.S. Food and Drug Administration (FDA) marks the first time a therapy has been approved to specifically reduce the risk of relapse in pediatric patients with HRNB following modern standard-of-care, which includes anti-GD2 immunotherapy. fda.govascopost.com Some clinical trials are also investigating the concurrent use of eflornithine with combination chemo-immunotherapy regimens, such as irinotecan, temozolomide, and the anti-GD2 antibody dinutuximab, for relapsed or refractory neuroblastoma. dana-farber.org

Efficacy in Human African Trypanosomiasis (HAT)

Eflornithine was initially developed as a treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness, a parasitic disease caused by Trypanosoma brucei. patsnap.comnih.gov It is particularly effective against the Trypanosoma brucei gambiense subspecies, which is responsible for the majority of HAT cases. nih.govresearchgate.net The parasite relies on the polyamine synthesis pathway for replication, and by irreversibly inhibiting ODC, eflornithine effectively stops the growth of the parasite. patsnap.comresearchgate.net However, its efficacy against Trypanosoma brucei rhodesiense is limited due to the parasite's naturally lower susceptibility. nih.govwikipedia.org

Historically, the primary treatment for late-stage HAT was melarsoprol (B1676173), an arsenic-based drug with high toxicity, causing death in up to 5% of patients. dndi.orgmsf.org Clinical studies demonstrated that eflornithine is a safer and more effective alternative for treating second-stage T. b. gambiense HAT. wikipedia.orgnih.gov

A comparative study in the Republic of the Congo found that treatment with standard melarsoprol was a significant risk factor for both death and relapse compared to eflornithine. nih.gov Another study analyzing data from nine Médecins Sans Frontières programs showed a case fatality rate of 1.2% for eflornithine, compared to 4.9% for standard-course melarsoprol. nih.gov The probability of relapse-free survival at 24 months was also generally higher with eflornithine. nih.govmsf.org

Table 2: Comparison of Eflornithine and Melarsoprol for Second-Stage T.b. gambiense HAT

ParameterEflornithineMelarsoprol (Standard Course)Source
Case Fatality Rate (During Treatment)1.2%4.9% nih.gov
Risk Factor for Death (vs. Eflornithine)-OR: 2.87 (95% CI: 1.03-8.00) nih.gov
Risk Factor for Relapse (vs. Eflornithine)-HR: 2.47 (95% CI: 1.22-5.03) nih.gov

To improve treatment practicality and reduce the burden on healthcare systems, Nifurtimox-Eflornithine Combination Therapy (NECT) was developed. dndi.orgplos.org This regimen combines intravenous eflornithine with oral nifurtimox (B1683997). dndi.org NECT has demonstrated non-inferiority to eflornithine monotherapy in terms of efficacy, with a comparable cure rate of over 90%. nih.govlih.ludndi.org

A randomized controlled trial in Uganda comparing NECT to eflornithine monotherapy found cure rates of 90.9% for NECT and 88.9% for eflornithine, demonstrating NECT's non-inferiority. nih.govlih.lu The significant advantage of NECT is its simplified administration schedule, requiring only 14 intravenous infusions over 7 days compared to 56 infusions over 14 days for eflornithine monotherapy, which also reduces costs and logistical challenges. dndi.orgtandfonline.com In 2009, based on these findings, the World Health Organization added NECT to its Essential Medicines List as a first-line treatment for second-stage T.b. gambiense HAT. dndi.orgplos.orgnih.gov

Table 3: Efficacy of NECT vs. Eflornithine Monotherapy in T.b. gambiense HAT

Treatment ArmCure Rate (ITT Population)Number of IV InfusionsSource
NECT90.9%14 dndi.orgnih.govlih.lu
Eflornithine Monotherapy88.9%56 dndi.orgnih.govlih.lu

Efficacy in Facial Hirsutism

Eflornithine hydrochloride 13.9% cream is a topical treatment approved for reducing unwanted facial hair (hirsutism) in women. oanahealth.comijdvl.com The mechanism of action involves the local inhibition of ODC within the hair follicle. patsnap.comoanahealth.com As polyamines are necessary for the proliferation of hair matrix cells, inhibiting their synthesis slows down the rate of hair growth, primarily by affecting the anagen (growth) phase of the hair cycle. drugbank.comijdvl.com

Clinical trials have consistently shown that eflornithine cream is more effective than a placebo in reducing facial hair growth. nih.gov Significant improvements can be observed as early as 4 to 8 weeks into treatment. nih.govbmj.com In two key placebo-controlled trials lasting 24 weeks, a physician's global assessment rated treatment as a "success" (clear, almost clear, or marked improvement) in 32% of women using eflornithine, compared to just 8% of those using the placebo. nih.govbmj.com Another study showed that 58% of eflornithine users had at least some improvement compared to 34% in the placebo group. nih.gov

The treatment's effect is not permanent; hair growth typically returns to pre-treatment levels within eight weeks of discontinuing the cream. oanahealth.combmj.com Studies have also shown that eflornithine can be an effective adjunctive therapy, for instance, enhancing the outcomes of laser hair removal. bmj.comresearchgate.net Patient-reported outcomes also show significant reductions in the bother and discomfort associated with hirsutism. nih.govresearchgate.net

Table 4: Physician-Assessed Efficacy of Topical Eflornithine for Facial Hirsutism (24-Week Study)

Assessment CategoryEflornithine 13.9% CreamPlaceboSource
"Success" (Clear/Almost Clear/Marked Improvement)32%8% nih.govbmj.com
At Least Some Improvement58%34% nih.gov

Randomized Controlled Trials and Placebo Comparisons

The efficacy of topical eflornithine hydrochloride 13.9% cream for the treatment of unwanted facial hair in women has been substantiated through multiple randomized, double-blind, placebo-controlled trials. These studies form the cornerstone of its clinical validation.

In two pivotal, identically designed, double-blind, placebo-controlled trials involving 596 women with facial hirsutism, the efficacy of eflornithine cream was systematically evaluated. researchgate.net After 24 weeks of treatment, a physician's global assessment deemed the treatment a "success" (defined as clear/almost clear of visible terminal hair or marked improvement) in 32% of patients treated with eflornithine, a stark contrast to the 8% success rate observed in the placebo group. researchgate.net Another analysis of two large-scale, double-blind, placebo-controlled trials reported that 35% of women using eflornithine cream showed significant improvement after 24 weeks, compared to just 9% of those using the placebo cream. nih.gov

The onset of a noticeable difference between the eflornithine and placebo groups has been observed as early as four to eight weeks into treatment. researchgate.netnih.gov The therapeutic benefit appears to increase with the duration of use. nih.gov It is important to note that the effects are not permanent; hair growth typically returns to pre-treatment levels within eight weeks of discontinuing the cream. researchgate.net

Table 1: Efficacy of Eflornithine Cream vs. Placebo in Randomized Controlled Trials

Outcome Measure Eflornithine Group Placebo Group Study Duration
Physician-Assessed "Success" Rate 32% 8% 24 Weeks
Significant Improvement 35% 9% 24 Weeks
Patient-Reported Decrease in Bother ~67% ~33% 24 Weeks

Combination Therapies for Enhanced Efficacy

To improve outcomes and patient satisfaction, research has explored combining topical eflornithine with other hair removal modalities. These combination strategies aim to leverage different mechanisms of action to achieve a more rapid and comprehensive reduction in unwanted hair.

The integration of eflornithine cream with laser and intense pulsed light (IPL) therapies has been shown to enhance the speed and completeness of hair removal. The mechanism of action for eflornithine, which slows the follicular cell growth rate, complements the photothermal destruction of the hair follicle by lasers and IPL. nih.govjpad.com.pk

A randomized, double-blind, placebo-controlled study combined eflornithine cream with a long-pulse alexandrite laser for treating unwanted hair on the upper lip. nih.gov After six months, the sites treated with the eflornithine-laser combination showed a 93.5% rate of complete or almost complete hair removal, compared to 67.9% for the sites treated with laser and a placebo cream. nih.gov Similarly, a trial using either Nd:YAG or alexandrite lasers found that from week 6 through 22, the eflornithine-treated side of the face showed a significantly greater reduction in hair growth. nih.gov Patients in these studies often express a clear preference for the combination treatment. nih.gov

A study focusing on pseudofolliculitis barbae (PFB) in men also demonstrated the benefit of this combination. When eflornithine was added to long-pulsed neodymium:yttrium-aluminum-garnet (Nd:YAG) laser treatment, there was a statistically significant decrease in both the number of hairs and inflammatory papules compared to the laser and placebo side. nih.gov At 16 weeks, the eflornithine side showed a median hair reduction of 99.5% from baseline, versus 85.0% for the placebo side. nih.gov

Table 2: Efficacy of Eflornithine in Combination with Laser/IPL Therapy

Combination Therapy Efficacy (Combination Group) Efficacy (Laser/IPL + Placebo Group) Key Finding
Eflornithine + Alexandrite Laser 93.5% complete/near-complete removal 67.9% complete/near-complete removal More rapid and complete hair reduction. nih.govresearchgate.net
Eflornithine + Nd:YAG/Alexandrite Laser Significant reduction from week 6-22 Less significant reduction Faster onset of hair reduction. nih.gov
Eflornithine + Intense Pulsed Light (IPL) 95% near-complete removal 77% near-complete removal More rapid and complete hair reduction. jpad.com.pk
Eflornithine + Intense Pulsed Light (IPL) 100% efficacy 48.7% efficacy Significantly improved hair reduction. nih.gov
Eflornithine + Nd:YAG Laser (for PFB) 99.5% median hair reduction 85.0% median hair reduction Faster reduction of hairs and inflammatory papules. nih.gov

For women whose hirsutism is driven by an underlying hormonal imbalance, such as polycystic ovary syndrome (PCOS), combining topical eflornithine with systemic antiandrogen medications can be a logical therapeutic approach. nih.gov Antiandrogens, such as spironolactone (B1682167) or finasteride, work by blocking the production or action of androgens, the hormones responsible for stimulating coarse, dark hair growth in a male pattern. mayoclinic.orgclevelandclinic.orgaafp.org

While eflornithine works directly at the hair follicle to slow growth, antiandrogens address the systemic hormonal driver of the condition. nih.govmayoclinic.org This dual approach—tackling both the local symptom and the underlying cause—is considered a viable strategy for more severe cases of hirsutism. nih.gov Clinical guidance suggests that topical eflornithine can be used as an adjunct therapy with pharmacotherapies like antiandrogens to enhance results. nih.gov

A novel approach to improving the efficacy of topical eflornithine involves the use of microneedles to enhance its penetration through the skin's outer barrier, the stratum corneum. The hypothesis is that by creating microscopic channels in the skin, a greater amount of the active drug can reach the hair follicles in the dermis. nih.gov

In vitro and in vivo studies have demonstrated the potential of this technique. An in vitro permeation study using a Franz diffusion cell showed that the amount of eflornithine that permeated mouse skin was significantly higher after the skin was pretreated with microneedles. nih.gov An in vivo study in a mouse model corroborated these findings, showing that the hair growth inhibitory activity of eflornithine cream was significantly enhanced when applied to a skin area pretreated with microneedles. nih.govresearchgate.net Histological examination revealed that cell proliferation in the skin and hair follicles was also more significantly inhibited with the combination treatment. nih.govtandfonline.com This suggests that integrating microneedle treatment could be a viable strategy to increase the therapeutic efficacy of topical eflornithine. nih.govtandfonline.com

Emerging Clinical Investigations and Repurposing

The mechanism of eflornithine, specifically its role as an irreversible inhibitor of ornithine decarboxylase (ODC), has prompted research into its potential use beyond dermatology, most notably in the field of oncology.

Polyamines are essential for cell proliferation, and their levels are often elevated in cancerous tissues. By inhibiting ODC, eflornithine (also known by its chemical name α-difluoromethylornithine or DFMO in this context) reduces polyamine synthesis, thereby exerting a cytostatic (cell growth-inhibiting) effect. nih.govtandfonline.com This has made it a promising agent for cancer chemoprevention, particularly for colorectal cancer. researchgate.net

Clinical trials have investigated the use of oral eflornithine, often in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) like sulindac (B1681787) or aspirin, which also have chemopreventive properties. clinicaltrials.govcancer.gov A phase III randomized, double-blind, placebo-controlled trial studied the combination of eflornithine and sulindac to decrease the rate of recurrent adenomatous polyps in patients with a history of such polyps. clinicaltrials.gov An earlier study in a similar patient population found that this combination reduced the risk of developing another polyp over three years by more than two-thirds and lowered the chances of developing a high-risk polyp by 90%. kch.org

A meta-analysis of six trials concluded that eflornithine combination therapy was effective in lowering the incidence of recurrent adenomas in patients with a history of advanced colorectal cancer. nih.gov The combination of eflornithine and sulindac, in particular, was found to significantly mitigate the incidence of recurrent adenomas. nih.gov These findings support the ongoing investigation of eflornithine as a chemopreventive agent in high-risk populations. cancer.govascopubs.org

Potential in Other Hyperproliferative Diseases

Eflornithine hydrochloride's mechanism of action, centered on the irreversible inhibition of ornithine decarboxylase (ODC), extends its therapeutic potential to a variety of non-cancerous hyperproliferative disorders characterized by excessive cell growth. frontiersin.orgmdpi.com ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. aap.orgpatsnap.com By depleting intracellular polyamines, eflornithine can arrest the rapid cell division that underlies these conditions.

Research has primarily focused on dermatological conditions. The most well-established application is in the treatment of facial hirsutism in women, where the topical application of eflornithine cream has been shown to significantly slow hair growth. dermnetnz.orgnih.gov Clinical trials have demonstrated a notable improvement in patients treated with eflornithine compared to a placebo. dermnetnz.orgnih.gov For instance, two double-blind, placebo-controlled trials showed that after 24 weeks of treatment, 35% of patients using eflornithine cream experienced significant improvement, compared to only 9% of those using a placebo. dermnetnz.org The therapeutic effect is attributed to the reduction of the anagen (growth) phase of the hair cycle. ijdvl.com

Another area of investigation is pseudofolliculitis barbae (PFB), or "ingrown hairs," a condition common in individuals with curly hair where shaved hairs grow back into the skin, causing inflammation. dermatologytimes.com A randomized, double-blinded, placebo-controlled study investigated the use of topical eflornithine for PFB, with the hypothesis that retarding hair growth would reduce the frequency of shaving and, consequently, the formation of PFB lesions. clinicaltrials.gov

The potential of eflornithine is also being explored for actinic keratosis, a precancerous skin condition caused by sun exposure. A Phase II randomized, double-blind, placebo-controlled study was designed to assess the safety and efficacy of topical eflornithine, with and without triamcinolone, in preventing non-melanoma skin cancer in patients with actinic keratosis. clinicaltrials.gov

Furthermore, there is interest in the potential application of eflornithine in benign prostatic hyperplasia (BPH), a non-cancerous enlargement of the prostate gland. cancer.govpmlive.com While research is ongoing, the rationale lies in the fact that BPH is a hyperproliferative condition where ODC activity may play a role. A clinical trial has been registered to compare a new drug for BPH against a placebo, indicating active research in this area. clinicaltrials.gov

Table 1: Clinical Research on Eflornithine in Other Hyperproliferative Diseases

Condition Study Type Key Findings Reference(s)
Facial Hirsutism Two double-blind, placebo-controlled trials After 24 weeks, 35% of patients on eflornithine showed significant improvement compared to 9% on placebo. dermnetnz.org
Facial Hirsutism Randomized, double-blind clinical evaluation Eflornithine HCl 13.9% cream was found to be effective and safe in treating women with facial hair. asm.org
Pseudofolliculitis Barbae (PFB) Randomized, double-blinded, placebo-controlled, paired comparison study Investigated the efficacy of topical eflornithine versus placebo in treating PFB by retarding hair growth. clinicaltrials.gov
Actinic Keratosis Phase II randomized, double-blind, placebo-controlled study Designed to compare eflornithine vs. placebo as a chemopreventive agent for non-melanoma skin cancer. clinicaltrials.gov
Benign Prostatic Hyperplasia (BPH) Clinical Trial A study is underway to evaluate a new drug for BPH compared to a placebo to determine its safety and effectiveness. clinicaltrials.gov

Antiviral Applications

The critical role of polyamines in the replication of a wide array of viruses has positioned eflornithine hydrochloride as a promising broad-spectrum antiviral agent. frontiersin.orgnih.govnih.gov Viruses, being obligate intracellular parasites, rely on host cell machinery for their propagation, and polyamines are essential for various stages of the viral life cycle, including transcription, translation, and packaging of new viral particles. nih.gov By inhibiting ODC and depleting cellular polyamine pools, eflornithine can effectively hinder the replication of both DNA and RNA viruses. nih.govnih.gov

Preclinical research has demonstrated the antiviral activity of eflornithine against a diverse range of viruses. In vitro studies have shown that eflornithine can significantly reduce the viral titers of several RNA viruses, including Chikungunya virus (CHIKV), Zika virus (ZIKV), Sindbis virus (SINV), and vesicular stomatitis virus (VSV). asm.orgnih.gov The antiviral effect was observed to be dose-dependent. asm.org

The potential of eflornithine extends to other significant human pathogens. Research has indicated its potential efficacy against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). nih.gov Furthermore, studies have suggested that targeting the polyamine biosynthetic pathway could be a viable strategy against coronaviruses, including Middle East respiratory syndrome coronavirus (MERS-CoV) and SARS-CoV-2, the virus responsible for COVID-19. frontiersin.orgnih.gov Preclinical evaluation of eflornithine in combination with sulindac showed a significant suppression of SARS-CoV-2 N1 Nucleocapsid mRNA and ACE2 mRNA levels in infected human cell lines. researchgate.net Based on promising in-vitro studies, a Phase II clinical trial was planned in India to evaluate eflornithine for the treatment of moderate COVID-19 infection. expresspharma.in

The mechanism of antiviral action is directly linked to the depletion of polyamines. For some viruses, this has been shown to specifically impact the translation and transcription of viral components. asm.org The broad-spectrum nature of this antiviral strategy lies in its targeting of a host-cell pathway that many different viruses depend on, which could also potentially reduce the likelihood of the development of viral resistance compared to drugs that target specific viral proteins. nih.gov

Table 2: Preclinical Research on the Antiviral Activity of Eflornithine

Virus Family Virus Study Type Key Findings Reference(s)
Flaviviridae Zika Virus (ZIKV) In vitro Dose-dependent reduction in viral titers with eflornithine treatment. asm.orgnih.gov
Togaviridae Chikungunya Virus (CHIKV) In vitro Significant reduction in viral titers with eflornithine treatment. asm.orgnih.gov
Togaviridae Sindbis Virus (SINV) In vitro Significant reduction in viral titers with eflornithine treatment. asm.org
Rhabdoviridae Vesicular Stomatitis Virus (VSV) In vitro Dose-dependent reduction in viral titers with eflornithine treatment. asm.org
Herpesviridae Human Cytomegalovirus (HCMV) In vitro Indicated as a potential antiviral agent. nih.gov
Herpesviridae Herpes Simplex Virus (HSV) In vitro Indicated as a potential antiviral agent. nih.gov
Coronaviridae MERS-CoV In vitro Potentially decreases MERS-CoV replication. nih.gov
Coronaviridae SARS-CoV-2 In vitro Eflornithine in combination with sulindac significantly suppressed viral mRNA levels. researchgate.net

Resistance Mechanisms and Strategies for Overcoming Resistance

Mechanisms of Resistance in Trypanosoma brucei

Resistance to eflornithine (B1671129) in Trypanosoma brucei, the causative parasite of HAT, is not associated with alterations in its primary target, ornithine decarboxylase. nih.gov Instead, the primary mechanisms revolve around reduced drug uptake into the parasite. nih.govnih.gov

Role of Amino Acid Transporters (e.g., TbAAT6 Gene Deletion/Mutation)

A key factor in eflornithine resistance is the alteration of a specific amino acid transporter. nih.gov Research has identified the Trypanosoma brucei amino acid transporter 6 (TbAAT6) as the principal gateway for eflornithine entry into the parasite. nih.govfrontiersin.orgfrontiersin.org

Deletion or mutation of the TbAAT6 gene has been conclusively linked to eflornithine resistance. nih.govnih.gov Studies have shown that in vitro-selected eflornithine-resistant trypanosome lines have deletions in the TbAAT6 gene. nih.gov Conversely, reintroducing a functional copy of TbAAT6 into these resistant strains restores their sensitivity to the drug. nih.govnih.gov Furthermore, intentionally silencing the TbAAT6 gene using RNA interference (RNAi) in previously susceptible parasites confers resistance to eflornithine. nih.gov This transporter, while crucial for eflornithine uptake, appears to be non-essential for the parasite's survival, at least in culture, making its loss a viable resistance strategy for the trypanosome. frontiersin.orgnih.gov

Diminished Eflornithine Accumulation

The direct consequence of the loss or alteration of the TbAAT6 transporter is a significant reduction in the accumulation of eflornithine within the parasite. nih.gov While the drug's target enzyme remains unchanged in resistant cells, the inability of the drug to reach this target in sufficient concentrations renders it ineffective. nih.gov This diminished accumulation has been observed in multiple eflornithine-resistant laboratory-selected strains. nih.gov The uptake of eflornithine is a temperature-dependent process, further supporting the role of a transporter-mediated entry rather than simple diffusion across the cell membrane. nih.gov

In vitro Selection and Characterization of Resistant Strains

The ease with which eflornithine resistance can be induced in a laboratory setting highlights the potential for its emergence in clinical settings. nih.gov Scientists have successfully generated eflornithine-resistant T. brucei strains by culturing the parasites in the presence of gradually increasing concentrations of the drug. asm.orged.ac.uknih.gov

For instance, one study reported the generation of a T. brucei line that was 40-fold less sensitive to eflornithine than the original, susceptible strain. asm.org Genetic analysis of such resistant lines consistently reveals the deletion of the TbAAT6 gene, confirming its central role in the resistance phenotype. nih.govasm.org These in vitro selected resistant strains have been crucial for elucidating the molecular mechanisms of resistance and for testing the efficacy of strategies designed to overcome it. The phenotype of these lab-generated resistant strains has also been confirmed in animal models, demonstrating their clinical relevance. nih.gov

**Table 1: In Vitro Selection of Eflornithine-Resistant *Trypanosoma brucei***

Study FocusMethodologyKey FindingsReference
Generation of Eflornithine-Resistant StrainContinuous in vitro culture with incrementally increasing concentrations of eflornithine.Achieved a 40-fold increase in resistance compared to the parental strain. asm.org
Genetic Basis of ResistanceGenetic analysis of independently selected resistant lines.Deletion of the amino acid transporter gene TbAAT6 was identified. nih.gov
Confirmation of Resistance MechanismRNA interference (RNAi) to ablate TbAAT6 expression and ectopic re-expression of TbAAT6.Ablation of TbAAT6 conferred resistance; re-expression restored sensitivity. nih.gov

Strategies to Bypass Drug Resistance

Given that the primary mechanism of eflornithine resistance is reduced uptake, strategies to overcome this challenge focus on alternative delivery methods and synergistic drug combinations.

Novel Drug Delivery Systems (e.g., Polymeric Nanostructures)

Novel drug delivery systems offer a promising avenue to bypass the compromised transporter-mediated uptake of eflornithine. scienceopen.com Nanotechnology-based approaches, such as encapsulating eflornithine within polymeric nanostructures, could facilitate its entry into the parasite through different mechanisms, such as endocytosis, thereby circumventing the need for the TbAAT6 transporter. scienceopen.comnih.gov These systems can be designed to specifically target the parasite, potentially increasing the drug's local concentration and reducing systemic side effects. nih.govtandfonline.com While still in the experimental stages for eflornithine in the context of HAT, such delivery systems have shown promise for other drugs and diseases.

Combination Therapy Approaches

Combining eflornithine with other trypanocidal agents that have different mechanisms of action and resistance profiles is a highly effective strategy to combat resistance. nih.govoup.com The most successful example of this is the Nifurtimox-Eflornithine Combination Therapy (NECT). nih.govnih.govmsf.orgcdc.gov

NECT has become the first-line treatment for second-stage T. b. gambiense HAT. nih.govcdc.gov This combination is not only more effective than eflornithine monotherapy but also has a better safety profile and a more convenient administration schedule. nih.govmsf.org The use of two drugs with different targets makes it significantly more difficult for the parasite to develop resistance simultaneously to both. nih.gov Even if a parasite develops resistance to eflornithine through the loss of the TbAAT6 transporter, it would still be susceptible to nifurtimox (B1683997), effectively receiving monotherapy with the latter. nih.gov This approach not only enhances treatment efficacy but is also considered a crucial strategy to protect against the emergence and spread of resistant parasites. nih.gov

Molecular Diagnostics for Resistance Profiling (e.g., PCR Testing)

The emergence of drug resistance necessitates robust surveillance and diagnostic tools to ensure effective treatment and management of diseases. For eflornithine, particularly in the context of Human African Trypanosomiasis (HAT), molecular diagnostics offer a precise and sensitive method for profiling resistance. These techniques are crucial for identifying the genetic basis of resistance in parasites, which can guide therapeutic choices and inform public health strategies.

The primary mechanism of resistance to eflornithine in the protozoan parasite Trypanosoma brucei is not due to alterations in its target enzyme, ornithine decarboxylase (ODC). nih.govresearchgate.netplos.org Instead, research has consistently shown that resistance is caused by a diminished accumulation of the drug inside the parasite cell. nih.govresearchgate.netplos.orgplos.orgmdpi.com This reduced uptake is directly linked to mutations or the complete deletion of a specific gene encoding a transmembrane transporter. nih.govplos.org

The key molecular marker for eflornithine resistance is the loss of function of the gene encoding the amino acid transporter TbAAT6 (Tb927.8.5450). nih.govwikipedia.orgresearchgate.net Studies have demonstrated that the deletion of this gene, or its inactivation through RNA interference, confers a high level of resistance to eflornithine. researchgate.netplos.orgmdpi.com Conversely, reintroducing a functional copy of the TbAAT6 gene into resistant parasites restores their sensitivity to the drug. nih.govresearchgate.net

Polymerase Chain Reaction (PCR) Testing

Given that eflornithine resistance is predominantly caused by the deletion of the TbAAT6 gene, Polymerase Chain Reaction (PCR) has been identified as a straightforward and effective diagnostic tool. nih.govplos.org PCR-based assays can be designed to specifically amplify the TbAAT6 gene. The absence of a PCR product in a sample from an infected individual would indicate the deletion of the gene, signifying that the infecting trypanosomes are resistant to eflornithine. plos.orgnih.gov

The potential for a simple and inexpensive PCR test that can be used in the field is a significant advantage. plos.orgnih.gov Such a test would allow clinicians to rapidly determine if eflornithine treatment would be effective, thereby preventing the administration of an ineffective drug and allowing for a switch to an alternative therapy. nih.govplos.orgplos.org

Research Findings

Laboratory studies have been fundamental in establishing the role of TbAAT6 in eflornithine resistance and validating the use of molecular diagnostics. In these studies, eflornithine-resistant T. brucei strains were generated in vitro by exposing them to gradually increasing concentrations of the drug. nih.gov Subsequent genetic analysis of these resistant lines consistently revealed the deletion of the TbAAT6 gene. researchgate.netplos.orgmdpi.com

The following table summarizes findings from a key study that established the molecular mechanism of eflornithine resistance, highlighting the dramatic change in drug sensitivity associated with the loss of the TbAAT6 transporter.

Table 1: Eflornithine Sensitivity in Wildtype vs. Resistant T. brucei

Cell Line Genetic Status of TbAAT6 Eflornithine IC₅₀ (µM) Fold Resistance
Wildtype (Drug-Sensitive Parent) Present 50 1x
Resistant Line 1 Deleted >2000 >40x
Resistant Line 2 Deleted >2000 >40x

Data derived from in vitro studies on T. brucei brucei. The IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

While PCR for the TbAAT6 gene is the most direct method for profiling eflornithine resistance, other advanced molecular techniques like Loop-Mediated Isothermal Amplification (LAMP) are also being developed for the general diagnosis of trypanosomiasis. ijhmr.comasm.orgnih.gov These methods offer high sensitivity and the potential for use in point-of-care settings, which could be adapted for resistance marker detection in the future. ijhmr.com

Advanced Research and Future Directions

Development of Novel ODC Inhibitors

The success of eflornithine (B1671129) as an inhibitor of ornithine decarboxylase (ODC) has spurred the development of new, potentially more potent and less toxic inhibitors. grantome.com ODC is a well-validated target for chemoprevention and treatment in various cancers due to its high expression in neoplastic tissues. grantome.com While eflornithine (also known as α-difluoromethylornithine or DFMO) is an effective irreversible ODC inhibitor, the quest for improved alternatives is ongoing. grantome.comacs.org

Recent research has focused on designing novel ODC inhibitors with significantly higher in vitro potency than eflornithine. acs.orgnih.gov One innovative strategy involves the development of compounds that form irreversible adducts with pyridoxal (B1214274) phosphate (B84403) (PLP), a cofactor in the ODC active site. acs.org X-ray crystallography and computational modeling have been instrumental in designing these new molecules, revealing that the active-site formed PLP adducts are the true inhibitors. acs.org This approach differs from eflornithine's mechanism as a suicide inhibitor. acs.org

Another avenue of research employs computational biology to screen for small molecule allosteric inhibitors of ODC. grantome.com This method seeks compounds that are less toxic and more potent than eflornithine for applications in cancer chemoprevention, particularly for skin and colon cancer. grantome.com Drug repurposing is also being explored, with high-throughput virtual screening of existing drug databases to identify novel ODC inhibitors for other diseases, such as visceral leishmaniasis. nih.gov For instance, ceftaroline (B109729) fosamil and rimegepant (B610484) have been identified as potential potent antagonists against Leishmania donovani ODC. nih.gov

These developmental efforts aim to produce ODC inhibitors with superior activity and physical properties, which is crucial given that eflornithine is currently the only ODC inhibitor in widespread clinical use for several conditions. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Eflornithine Hydrochloride Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the design of new ODC inhibitors based on the eflornithine scaffold or related structures. These studies systematically modify the chemical structure of a compound to understand how these changes affect its biological activity.

One area of focus has been on cyclic analogs of 1-amino-oxy-3-aminopropane (APA), a known ODC inhibitor. nih.gov Researchers have synthesized and evaluated a series of these analogs to identify compounds with improved potency and drug-like properties. nih.gov The strategy involves screening new analogs for ODC inhibition, followed by cell-based assays to determine their efficacy against cancer cell lines and their cytotoxicity towards noncancerous cells. nih.gov

Another significant SAR study has explored lipophilic guanylhydrazone analogues as potential trypanocidal agents. lshtm.ac.uk By introducing hydrophobic bulky substituents onto an adamantane (B196018) ring, researchers have generated highly active analogs against Trypanosoma brucei. lshtm.ac.uk This work highlights the synergistic effect of the lipophilic character of the side chain and the guanylhydrazone moiety on the compound's trypanocidal activity. lshtm.ac.uk For example, the n-decyl C1-substituted compound G8 was found to be the most potent adamantane derivative against T. brucei. lshtm.ac.uk

Furthermore, SAR studies have been conducted on pyridoxal phosphate (PLP) adducts. nih.gov By preparing the adduct of APA and PLP (APA-PLP) and comparing its inhibitory activity to APA alone, it was confirmed that the pre-formed adduct is a potent ODC inhibitor. nih.gov These studies provide key insights into the structural requirements for effective ODC inhibition, guiding the rational design of new and improved therapeutic agents. nih.govlshtm.ac.uk

Pharmacogenomic Considerations in Eflornithine Hydrochloride Response

Pharmacogenomics, the study of how genes affect a person's response to drugs, is an emerging area of importance for optimizing eflornithine therapy. oncolink.orgfrontiersin.org The goal is to use genetic information to predict which patients are most likely to benefit from a particular treatment and who might be at a higher risk for adverse effects. oncolink.orgclinicaltrials.gov

For eflornithine, pharmacogenomic research is still in its relatively early stages. However, clinical trials are beginning to incorporate pharmacogenomic evaluations to understand the relationship between a patient's genetic makeup and their response to the drug. clinicaltrials.gov For example, a Phase II trial of eflornithine for high-risk neuroblastoma includes the exploration of pharmacogenomics to identify biomarkers that could predict therapeutic response. clinicaltrials.gov

The rationale for this approach is that genetic variations can influence drug metabolism, transport, and target interaction. frontiersin.org Although eflornithine is not extensively metabolized and is primarily excreted unchanged, variations in genes related to drug transport or the polyamine biosynthesis pathway could potentially influence its efficacy and toxicity. drugbank.com Identifying these genetic markers could lead to more personalized treatment strategies, allowing for the selection of patients who will derive the most benefit from eflornithine therapy. clinicaltrials.gov

Nanotechnology and Advanced Drug Delivery Systems

Nanotechnology offers promising strategies to enhance the delivery and effectiveness of eflornithine hydrochloride. nih.govdovepress.com By encapsulating the drug in nanoscale carriers, it is possible to improve its solubility, stability, and penetration into target tissues, while potentially reducing side effects. nih.govscifiniti.com

For the treatment of conditions like hirsutism, electrospun nanofibers have emerged as a novel topical drug delivery system for eflornithine. mdpi.comdntb.gov.uaresearchgate.net Electrospinning produces highly porous, biocompatible, and biodegradable fibrous mats with a large surface-area-to-volume ratio, making them ideal for skin applications. mdpi.commdpi.com

Researchers have successfully fabricated eflornithine hydrochloride-loaded nanofibers using polymers like polyvinyl pyrrolidone (PVP) and hyaluronic acid. mdpi.comdntb.gov.ua These nanofibers can be designed as a face mask for easy application. mdpi.comresearchgate.net Studies have shown that these drug-loaded fibers have a high encapsulation efficiency and can provide a rapid release of the drug, facilitating maximum skin penetration. mdpi.comnih.gov The physical characteristics of these nanofibers have been well-documented. mdpi.comresearchgate.netnih.gov

Table 1: Characteristics of Eflornithine Hydrochloride-Loaded Electrospun Nanofibers

ParameterValueSource(s)
Average Fiber Diameter490 ± 140 nm mdpi.comresearchgate.netnih.gov
Encapsulation Efficiency (EE%)88 ± 7% mdpi.comnih.gov
Drug Loading (DL)92 ± 7 µg/mg mdpi.comnih.gov
Drug Release (Initial Burst)~80% in the first 5 minutes mdpi.comresearchgate.netnih.gov
Time to Complete Release360 minutes mdpi.comresearchgate.netnih.gov
Fibrous Mat Disintegration Time2 seconds mdpi.comresearchgate.netnih.gov

This nanofibrous system has demonstrated a high safety profile in in vitro cytotoxicity studies and has shown potential in reducing hair growth in animal models. mdpi.comdntb.gov.uaresearchgate.net

Advanced drug delivery systems are also being developed to target eflornithine to specific cells or tissues, which is particularly important for treating systemic diseases like Human African Trypanosomiasis (HAT) and cancer. nih.govplos.org

One key challenge is delivering drugs across the blood-brain barrier (BBB) to treat the neurological stage of HAT. nih.govfrontiersin.org Research has shown that eflornithine can be transported across the BBB by specific carrier proteins, namely the cationic amino acid transporter (system y+) and organic cation transporters (OCT). nih.govfrontiersin.org Understanding and leveraging these transport pathways is crucial for designing drugs that can effectively reach the central nervous system. frontiersin.org

For parasitic diseases, another targeted approach involves using nanocarriers that can specifically recognize and bind to the pathogen. plos.org For example, chitosan (B1678972) nanoparticles loaded with a trypanocidal drug have been coated with a single-domain nanobody that targets the surface of African trypanosomes. plos.org This strategy allows the drug to enter the parasite via endocytosis, bypassing traditional uptake transporters that may be associated with drug resistance. plos.org This approach has been shown to dramatically increase drug efficacy and overcome resistance in preclinical models. plos.org Similarly, microneedles are being investigated to enhance the transdermal delivery of eflornithine to the skin, mechanically breaching the outer layer to improve drug penetration for conditions like hirsutism. qub.ac.uk

Synergistic Combination Therapies and Mechanistic Underpinnings

Combining eflornithine with other therapeutic agents is a key strategy to enhance its efficacy, reduce treatment duration, and overcome potential resistance. nih.gov The mechanisms of these combination therapies often involve targeting different biological pathways to create a synergistic effect.

A prominent example is the Nifurtimox-Eflornithine Combination Therapy (NECT), which is a first-line treatment for the late stage of T. b. gambiense HAT. lshtm.ac.ukgu.se Eflornithine acts by irreversibly inhibiting ODC, which is crucial for the parasite's cell proliferation. lshtm.ac.ukgu.se Nifurtimox (B1683997), on the other hand, is thought to work by generating toxic free radicals within the parasite. gu.se Because they act on different targets, their combined effect is more potent than either drug alone. gu.se

In dermatology, eflornithine cream is used in combination with laser hair removal to manage unwanted facial hair. nih.gov Eflornithine slows the rate of hair growth by inhibiting ODC in the hair follicle, while laser therapy uses heat to damage the follicle and suspend growth. nih.govresearchgate.net Clinical trials have shown that this combination leads to a more rapid and significant reduction in hair growth compared to laser therapy alone. nih.gov

For cancer treatment, particularly gliomas, eflornithine is being investigated in combination with conventional anti-neoplastic agents. google.com The rationale is that inhibiting polyamine synthesis with eflornithine can sensitize tumor cells to the cytotoxic effects of chemotherapy. google.com Custom compounded topical solutions for hirsutism also utilize a synergistic approach, combining eflornithine with agents like metformin (B114582) HCl and azelaic acid to target different aspects of hair growth and the underlying hormonal influences. oanahealth.com

Furthermore, research into treating other parasitic infections has shown that eflornithine can act synergistically with antineoplastic drugs like hydroxyurea (B1673989) to block the multiplication of Babesia parasites. nih.gov These studies underscore the broad potential of eflornithine in combination therapies across a range of diseases.

Biomarker Discovery for Eflornithine Hydrochloride Efficacy and Resistance

The identification of reliable biomarkers is crucial for personalizing therapy, predicting patient outcomes, and understanding mechanisms of drug resistance. nih.govcancernetwork.com Research into biomarkers for eflornithine hydrochloride has spanned its applications from parasitic diseases to oncology, revealing key genetic and molecular indicators of its efficacy and resistance.

Biomarkers in Trypanosomiasis: A primary mechanism of resistance to eflornithine in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, has been clearly identified. nih.gov Studies have shown that resistance is not due to alterations in the drug's target, ornithine decarboxylase (ODC), but rather to diminished drug accumulation within the parasite. nih.gov The molecular basis for this is the deletion or loss of the TbAAT6 gene, which encodes a putative amino acid transporter responsible for bringing eflornithine into the cell. nih.govwikipedia.orgfrontiersin.org The loss of this transporter gene has been confirmed in independently selected resistant cell lines and validated through RNA interference and gene add-back experiments. nih.govfrontiersin.org Consequently, the presence or absence of the TbAAT6 gene serves as a direct and identifiable biomarker for eflornithine resistance in trypanosomes, which can be detected using a simple PCR test. nih.gov

Biomarkers in Oncology: In the context of cancer, biomarker discovery is aimed at identifying patients most likely to respond to eflornithine therapy. nih.gov

Neuroblastoma: Amplification of the MYCN proto-oncogene is the most significant genetic marker of high-risk neuroblastoma. nih.gov Since the ODC enzyme, which eflornithine inhibits, is a transcriptional target of the N-Myc protein, MYCN amplification is a key biomarker indicating potential sensitivity to eflornithine treatment. nih.govdrugbank.com Furthermore, the restoration of the LIN28/Let-7 microRNA axis, which is dysregulated in neuroblastoma and targeted by the polyamine pathway, could serve as a pharmacodynamic biomarker to monitor treatment response. nih.gov

Gliomas: Exploratory objectives in clinical trials for anaplastic glioma have sought to correlate treatment outcomes with a panel of molecular biomarkers. onderzoekmetmensen.nl These include IDH1 mutations, p53 mutation status, MGMT promoter methylation, and co-deletion of chromosomes 1p and 19q. onderzoekmetmensen.nl

General Cancer Markers: Overexpression of ODC is a common feature in various human cancers, including pancreatic and colorectal cancers, making it a potential biomarker for identifying tumors that may be susceptible to eflornithine's antiproliferative effects. aacrjournals.org A clinical study involving cervical intraepithelial neoplasia aimed to establish several biochemical tissue markers, such as DNA content, PCNA, the ras oncogene, and EGFR, as intermediate endpoints to gauge the efficacy of eflornithine as a chemopreventive agent. clinicaltrials.gov

Table 1: Potential Biomarkers for Eflornithine Hydrochloride

Biomarker Associated Condition Role Finding Citation
TbAAT6 Gene African Trypanosomiasis Resistance Loss/deletion of this transporter gene prevents drug accumulation in the parasite. nih.gov, frontiersin.org, nih.gov
MYCN Amplification High-Risk Neuroblastoma Efficacy As a key driver of neuroblastoma, its downstream target ODC is inhibited by eflornithine. nih.gov, drugbank.com
ODC Overexpression Various Cancers (e.g., Pancreatic) Efficacy High levels of the target enzyme suggest a dependency that can be exploited by the inhibitor. aacrjournals.org
IDH1 Mutation Anaplastic Glioma Efficacy Investigated as a potential predictor of response in clinical trials. onderzoekmetmensen.nl
LIN28/Let-7 Axis Neuroblastoma Efficacy (Pharmacodynamic) Eflornithine treatment helps restore the balance of this axis, suppressing tumor growth. nih.gov

Future research will focus on the validation of these biomarkers to enable more precise and effective treatment strategies with eflornithine. nih.gov

Repurposing Eflornithine Hydrochloride for New Indications

Drug repurposing, the strategy of identifying new uses for approved drugs, is a critical area of pharmaceutical research. anticancerfund.org Eflornithine hydrochloride, initially developed for cancer in the 1970s and later approved for African trypanosomiasis and facial hirsutism, is a prominent example of a repurposed drug. wikipedia.orgdrugbank.com Its well-understood mechanism of action—the irreversible inhibition of ornithine decarboxylase (ODC)—has paved the way for its investigation and approval in several new indications. tandfonline.com

Cancer Chemoprevention: There is strong preclinical evidence supporting the use of eflornithine as a chemopreventive agent. wikipedia.org Studies in mouse models of pancreatic cancer demonstrated that eflornithine significantly inhibited the incidence of pancreatic ductal adenocarcinoma (PDAC) and suppressed high-grade precursor lesions. aacrjournals.org It has also been explored as a chemopreventive therapy for other cancers, including colorectal and skin carcinogenesis. wikipedia.org

Malignant Gliomas: Eflornithine has been evaluated, both as a single agent and in combination with other chemotherapies, for the treatment of high-grade gliomas such as anaplastic astrocytoma. tandfonline.com Clinical studies have investigated its efficacy in patients with recurrent or progressive anaplastic astrocytoma. onderzoekmetmensen.nlorbustherapeutics.com

Rare Genetic Disorders: In a remarkable case of personalized medicine, eflornithine was repurposed to treat a patient with a rare syndrome caused by a gain-of-function variant in the ODC1 gene. nih.govelifesciences.org This condition is characterized by neurological deficits and alopecia. nih.gov Treatment with eflornithine led to the normalization of polyamine levels and a remarkable improvement in the patient's neurological symptoms and fine motor skills. nih.gov

Antiviral Applications: The essential role of the polyamine biosynthetic pathway in the life cycle of many viruses has led to research into eflornithine as a potential broad-spectrum antiviral agent, including for viruses like SARS-CoV-2. frontiersin.org

Table 2: Repurposed and Investigational Indications for Eflornithine Hydrochloride

Indication Research Stage Key Findings Citation
High-Risk Neuroblastoma (Relapse Reduction) FDA Approved Significantly improved event-free and overall survival in patients post-immunotherapy. fda.gov, ascopost.com, nih.gov, anticancerfund.org
Pancreatic Cancer (Chemoprevention) Preclinical Significantly inhibited tumor incidence and progression in mouse models. aacrjournals.org
Anaplastic Glioma Clinical Trials Evaluated in combination with lomustine (B1675051) for recurrent/progressive anaplastic astrocytoma. orbustherapeutics.com, tandfonline.com, onderzoekmetmensen.nl
ODC1 Gain-of-Function Syndrome Case Study (Clinical Use) Normalized polyamine levels and led to significant neurological improvement. nih.gov, elifesciences.org, nih.gov
Colorectal Cancer (Chemoprevention) Preclinical / Clinical Supported as a chemopreventive therapy, particularly in combination with other agents. wikipedia.org
Viral Infections (e.g., SARS-CoV-2) Investigational Proposed as a potential broad-spectrum antiviral by inhibiting a pathway essential for viruses. frontiersin.org

In Silico Modeling and Computational Approaches in Drug Design and Mechanism Elucidation

Computational methods, or in silico approaches, have become indispensable tools in modern drug discovery and development, and their application to eflornithine hydrochloride has provided significant insights. dokumen.pubnih.gov These approaches are used to predict drug properties, elucidate mechanisms of action, and design novel, more potent inhibitors. scilit.com

Mechanism Elucidation and Physicochemical Profiling: Computational studies have been employed to gain a deeper understanding of eflornithine's molecular structure and interactions. Density Functional Theory (DFT) calculations have been used to analyze the molecular and supramolecular structure of eflornithine, revealing how it forms interaction networks. frontiersin.org Such studies confirmed that the biological environment only slightly alters the drug's molecular structure. frontiersin.org In silico prediction of the absorption, distribution, metabolism, and excretion (ADME) profile for eflornithine and its derivatives has suggested good absorption and low toxicity, supporting its clinical applicability. researchgate.netresearchgate.net

Drug Design and Discovery of New Inhibitors: One of the most powerful applications of computational modeling is in the rational design of new drugs. nih.govacs.org Researchers have used techniques like computational docking, molecular dynamics simulations, and binding free energy calculations to design novel ODC inhibitors with significantly higher potency than eflornithine. nih.govacs.org These in silico models, validated with experimental data and X-ray crystallography, help predict how new molecules will bind to the active site of the ODC enzyme. nih.gov This approach accelerates the discovery of improved drug candidates. nih.govacs.org Furthermore, computational methods like 3D-similarity searches and virtual screening of compound libraries have been used to identify entirely new potential ODC inhibitors for diseases like African trypanosomiasis. scilit.com

Modeling Pharmacokinetics and Drug Interactions: Mathematical modeling has been used to characterize the complex pharmacokinetics of eflornithine, including its enantioselective absorption and distribution. gu.se In silico tools like covalent docking have been used to explore eflornithine's potential as an irreversible inhibitor for other targets, such as the main protease of the SARS-CoV-2 virus, highlighting its potential for further repurposing. nih.govnih.gov

Table 3: Application of In Silico Approaches to Eflornithine Research

Computational Approach Application Purpose Citation
Density Functional Theory (DFT) Molecular Structure Analysis To understand the molecular and supramolecular structure and interaction energies of eflornithine. frontiersin.org
Molecular Docking Drug Design & Repurposing To predict the binding orientation of eflornithine or its analogues to a target protein (e.g., ODC, viral proteases). frontiersin.org, nih.gov, scilit.com
Molecular Dynamics (MD) Simulation Mechanism & Stability Analysis To simulate the dynamic behavior of the drug-target complex and calculate binding free energies. nih.gov, scilit.com, acs.org
ADMET Prediction Pharmacokinetic Profiling To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity of eflornithine and new analogues. researchgate.net, frontiersin.org, scilit.com
Pharmacokinetic (PK) Modeling Drug Disposition Analysis To mathematically describe and predict the absorption, distribution, and clearance of eflornithine in the body. gu.se

Q & A

Q. What validated analytical methods are recommended for quantifying eflornithine hydrochloride in pharmaceutical formulations?

Eflornithine hydrochloride can be quantified using spectrophotometric methods or reversed-phase high-performance liquid chromatography (RP-HPLC). For spectrophotometry, vanillin-based derivatization at pH 5.6 produces a chromogen detectable at 578 nm, validated for linearity (5–25 μg/mL), accuracy (mean recovery 100.58%), and precision (RSD <1.5%) . RP-HPLC methods are optimized for parenteral formulations, using mobile phases like phosphate buffer-acetonitrile (90:10) with UV detection at 210 nm, achieving retention times <6 minutes and resolution >2.0 between impurities . Both methods comply with ICH validation guidelines for robustness and specificity .

Q. What are the primary pharmacological targets of eflornithine hydrochloride in preclinical studies?

Eflornithine hydrochloride irreversibly inhibits ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis. This mechanism is critical in studies of African trypanosomiasis (via parasite ODC inhibition) and neuroblastoma (via suppression of tumor cell proliferation). Preclinical models use doses like 13.9% cream applied twice daily in murine studies to evaluate antiproliferative effects .

Q. How should researchers validate assay specificity for eflornithine hydrochloride in complex matrices?

Specificity validation requires forced degradation studies under acidic, alkaline, oxidative, and thermal stress. For example, spectrophotometric methods must confirm no interference from degradation products at 578 nm, while HPLC methods should resolve eflornithine from impurities like difluoromethylputrescine . Cross-validation with mass spectrometry is recommended for confirmation .

Advanced Research Questions

Q. How can Central Composite Design (CCD) optimize eflornithine hydrochloride formulations for sustained release?

CCD enables systematic optimization of variables like lipid concentration (X₁), surfactant ratio (X₂), and homogenization speed (X₃) to maximize drug loading and control release kinetics. For solid lipid microparticles, responses such as entrapment efficiency (>85%) and cumulative release (≥80% at 24 hours) are modeled using quadratic equations. Statistical validation (ANOVA, p < 0.05) ensures robustness .

Q. What strategies resolve discrepancies in pharmacokinetic data between HPLC and spectrophotometric assays?

Discrepancies often arise from matrix effects (e.g., excipient interference in spectrophotometry) or incomplete derivatization. Researchers should:

  • Compare recovery rates in spiked samples using both methods.
  • Validate against a reference standard (e.g., USP-grade eflornithine).
  • Use tandem techniques (e.g., HPLC-UV cross-referenced with LC-MS) for confirmation .

Q. How do researchers address contradictory efficacy results in eflornithine combination therapies?

Contradictions in combination studies (e.g., with anti-GD2 immunotherapy) require dose-response surface analysis and mechanistic validation. For example, in neuroblastoma models, synergy is assessed via Chou-Talalay plots (combination index <1.0), while ODC activity assays confirm target engagement. Confounding factors like drug penetration barriers in solid tumors must be ruled out via tissue distribution studies .

Q. What experimental designs validate eflornithine’s target engagement in vivo?

Hypothesis-driven designs include:

  • Knockout models : ODC1-deficient mice to isolate eflornithine’s effects.
  • Biomarker correlation : Polyamine levels (e.g., putrescine) in serum/tissue via LC-MS.
  • Dose fractionation : Intermittent vs. continuous dosing to assess rebound polyamine synthesis .

Q. How are stability-indicating methods developed for eflornithine hydrochloride under ICH guidelines?

Stability studies follow ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH). Methods must detect degradants like 2-difluoromethyl-5-aminopentanoic acid using:

  • HPLC : Gradient elution (0.1% TFA in water/acetonitrile) with photodiode array detection.
  • Forced degradation : 0.1N HCl (24 hours) induces ~15% degradation, validated via mass balance .

Methodological Guidelines

Q. How to structure a research paper on eflornithine hydrochloride for high-impact journals?

  • Experimental section : Detail synthesis (e.g., hydrochloride salt preparation via HCl gas titration) and characterization (HPLC purity >98%, NMR/IR confirmation).
  • Data presentation : Use tables for validation parameters (LOD, LOQ, linearity) and figures for chromatograms/spectra with annotated peaks.
  • Supporting information : Include raw spectral data and statistical analysis scripts .

Q. What ethical considerations apply to clinical trials involving eflornithine hydrochloride?

  • Participant selection : Exclude patients with pre-existing polyamine deficiencies.
  • Informed consent : Disclose risks like myelosuppression (observed in 12% of neuroblastoma patients).
  • Data transparency : Publish negative outcomes (e.g., lack of efficacy in colorectal cancer trials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eflornithine hydrochloride hydrate
Reactant of Route 2
Eflornithine hydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.